Hispidanin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C42H56O6 |

|---|---|

Molecular Weight |

656.9 g/mol |

IUPAC Name |

(4S,4aR,8aS)-4-[[(1'S,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |

InChI |

InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)/t28-,29-,31-,32-,33-,40+,41-,42-/m0/s1 |

InChI Key |

OXWHIFHQUHPEDR-MFWVAWNWSA-N |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1C[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5[C@H](C[C@@H]7[C@@]6(CCCC7(C)C)C)OC(=O)C)OC2=O |

Canonical SMILES |

CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Hispidanin B: A Technical Guide to its Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a novel asymmetric dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological activities with supporting quantitative data, and detailed experimental protocols for its isolation and bioactivity assessment. Furthermore, this document outlines the methodologies for investigating its mechanism of action and visualizes the experimental workflow for its characterization.

Chemical Structure of this compound

This compound is one of four unique asymmetric dimeric diterpenoids, designated Hispidanins A-D, that have been isolated and characterized.[1] The intricate structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, mass spectrometry, UV, and IR spectroscopy, and was ultimately confirmed by single-crystal X-ray diffraction analysis.[1]

IUPAC Name: (1'R,2'S,4aS',6aR',6bS',8aR',11S',12aR',12bS')-1',2',3',4',4a',5',6',6a',6b',7',8',8a',12a',12b'-tetradecahydro-1',4a',6b',8a',11-pentamethyl-spiro[oxirane-2,9'-phenanthro[2,1-b]furan]-2'(1H)-one

SMILES String: C[C@@]1(C[C@H]2--INVALID-LINK--[C@H]3C[C@H]4--INVALID-LINK--(O5)C)[C@]2(C)CC[C@@H]6[C@H]3CC[C@]7([C@H]6OC(C7)=O)C

(Note: IUPAC name and SMILES string are predicted based on the published structure and may require verification from a chemical database.)

Biological Activity

This compound has exhibited significant cytotoxic effects against a panel of human cancer cell lines. The inhibitory activity is concentration-dependent, with specific IC50 values detailed in the table below.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| SGC7901 | Human gastric adenocarcinoma | 10.7[1] |

| SMMC7721 | Human hepatocellular carcinoma | 9.8[1] |

| K562 | Human chronic myelogenous leukemia | 13.7[1] |

Experimental Protocols

Isolation of this compound

The following protocol outlines the general procedure for the isolation of this compound from the rhizomes of Isodon hispida, as inferred from the primary literature.[1]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered rhizomes of Isodon hispida are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction is concentrated.

-

Chromatography:

-

The EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several fractions.

-

Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to afford pure this compound.

-

Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound.

-

Cell Culture: Human cancer cell lines (SGC7901, SMMC7721, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for 48 hours.

-

MTT Assay:

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathway Analysis (Hypothetical)

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. However, based on the activity of other diterpenoids isolated from Isodon species, potential mechanisms could involve the induction of apoptosis or cell cycle arrest. A logical workflow to investigate these pathways is proposed below.

Logical Workflow for Signaling Pathway Investigation

Caption: Proposed workflow for investigating this compound's mechanism of action.

This proposed workflow would enable a systematic investigation into the molecular mechanisms underlying the cytotoxic activity of this compound, providing valuable insights for its potential development as a therapeutic agent.

Conclusion

This compound is a structurally novel dimeric diterpenoid with promising cytotoxic activity against several cancer cell lines. This guide provides the foundational knowledge of its chemical structure, a summary of its known biological effects with quantitative data, and detailed experimental protocols for its study. Further research into its mechanism of action is warranted to fully understand its therapeutic potential.

References

Hispidanin B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B is a complex dimeric diterpenoid that has garnered interest within the scientific community. Diterpenoids, a class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate, are known for their diverse and intricate chemical structures, as well as their significant biological activities. Many species of the genus Isodon (also known as Rabdosia) are utilized in traditional medicine and have been extensively studied for their diterpenoid constituents.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound and the detailed methodologies for its isolation, tailored for professionals in research and drug development.

Natural Sources of this compound

The primary and thus far only reported natural source of this compound is the rhizomes of Isodon hispida.[5][6][7][8] This medicinal plant is primarily found in the southwestern regions of China.[6][7] While the aerial parts of many Isodon species have been the main focus of phytochemical investigations, the rhizomes of species like I. hispida represent a rich and underexplored source of unique diterpenoids.[6][7] The isolation of this compound, along with its analogs Hispidanin A, C, and D, underscores the chemical diversity present in the underground parts of this plant.[5][6][7][8]

Experimental Protocols for Isolation

The isolation of this compound from the rhizomes of Isodon hispida is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the research conducted by Huang et al. (2014).

Plant Material and Extraction

-

Collection and Preparation: The rhizomes of Isodon hispida were collected in Dali, Yunnan Province, People's Republic of China. The plant material was air-dried and powdered.

-

Extraction: The powdered rhizomes (9.5 kg) were extracted three times with 95% ethanol (EtOH) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract (800 g).

-

Solvent Partitioning: The crude extract was suspended in water (H₂O) and sequentially partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Chromatographic Purification

The ethyl acetate-soluble fraction (120 g) was subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:1 to 0:1, v/v).

-

Fractions: This initial separation yielded seven fractions (Fr. 1-7).

-

-

Further Fractionation of Fr. 4:

-

Fraction 4 (15 g) was further separated on a silica gel column using a petroleum ether-acetone gradient (from 10:1 to 1:1, v/v) to give five sub-fractions (Fr. 4a-4e).

-

-

Isolation of this compound from Fr. 4d:

-

Fraction 4d was subjected to repeated column chromatography over silica gel with a chloroform-acetone gradient.

-

Final purification was achieved using preparative thin-layer chromatography (pTLC) with a developing solvent system of petroleum ether-ethyl acetate (2:1, v/v) to yield this compound (25 mg).

-

Physicochemical and Spectroscopic Data for this compound

-

Appearance: White amorphous powder.

-

Optical Rotation: [α]²⁵D +85.7 (c 0.14, MeOH).

-

UV (MeOH) λmax (log ε): 204 (4.31), 238 (4.10) nm.

-

IR (KBr) νmax: 3445, 2926, 1755, 1645, 1458, 1385, 1260, 1026 cm⁻¹.

-

¹H and ¹³C NMR Data: The structural elucidation was performed using extensive 1D and 2D NMR spectroscopy.[5][6][7]

Quantitative Data

The following table summarizes the quantitative data from the isolation of this compound from Isodon hispida.

| Parameter | Value |

| Starting Plant Material (dried rhizomes) | 9.5 kg |

| Crude Ethanol Extract | 800 g |

| Ethyl Acetate Soluble Fraction | 120 g |

| Yield of this compound | 25 mg |

| Yield (% w/w of dried plant material) | ~0.00026% |

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound.

Caption: Workflow for the isolation of this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary information on the natural sourcing and detailed isolation protocols for this compound. The presented data and methodologies can serve as a foundation for further research into the biological activities and potential therapeutic applications of this unique dimeric diterpenoid.

References

- 1. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diterpenoids from Isodon species: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hispidanins A-D: four new asymmetric dimeric diterpenoids from the rhizomes of Isodon hispida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - Hispidanins AâD: Four New Asymmetric Dimeric Diterpenoids from the Rhizomes of Isodon hispida - figshare - Figshare [figshare.com]

Biosynthesis pathway of Hispidanin B

An In-depth Technical Guide on the Biosynthesis of Hispidin and Related Styrylpyrones

A Note to the Reader: This technical guide focuses on the biosynthesis of hispidin . The initial request for information on "Hispidanin B" did not yield specific biosynthetic data in the current scientific literature. It is plausible that "this compound" is a rare derivative of hispidin or a related compound whose biosynthetic pathway has not yet been elucidated. Therefore, this document provides a comprehensive overview of the well-documented biosynthesis of hispidin, a foundational molecule for a diverse class of bioactive fungal metabolites. This information is critical for researchers, scientists, and drug development professionals working with styrylpyrones.

Introduction to Hispidin

Hispidin, with the chemical structure 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone, is a naturally occurring yellow pigment.[1] It is a secondary metabolite found in a variety of fungi, notably within the genera Phellinus, Inonotus, and Sanghuangporus.[1][2] The significance of hispidin extends beyond its role as a pigment; it is a precursor to more complex molecules, including fungal luciferin, the substrate for bioluminescence in certain fungi.[3][4] Furthermore, hispidin and its derivatives have attracted considerable interest in the scientific and medical communities due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties.[2][5] A thorough understanding of its biosynthetic pathway is essential for harnessing its therapeutic potential through metabolic engineering and synthetic biology.

The Biosynthesis Pathway of Hispidin

The formation of hispidin in fungi is a classic example of a polyketide synthesis pathway that uniquely incorporates a starter unit derived from the shikimate pathway. The core of the process involves the condensation of a cinnamic acid derivative with two units of malonyl-CoA.[6]

The principal stages of the hispidin biosynthesis pathway are:

-

Activation of the Starter Unit: The pathway is initiated by the activation of a cinnamic acid derivative, most commonly caffeic acid. This activation is catalyzed by the adenylation (A) domain of a large multifunctional enzyme known as hispidin synthase (HispS). The activation process results in the formation of caffeyl-AMP.[3][5] The activated caffeyl group is then transferred to the acyl carrier protein (ACP) domain within the HispS enzyme complex.[5]

-

Elongation of the Polyketide Chain: The caffeyl-ACP starter unit undergoes two successive rounds of condensation with malonyl-CoA. These elongation steps are catalyzed by the ketosynthase (KS) domain of the HispS.[5][6]

-

Cyclization and Aromatization: Following the elongation steps, the resulting linear polyketide chain undergoes an intramolecular cyclization reaction, which is followed by an aromatization step to form the characteristic α-pyrone ring structure of hispidin. It is believed that these final steps are also catalyzed by the HispS enzyme.[3]

The following diagram provides a visual representation of the hispidin biosynthesis pathway:

Key Biosynthetic Enzymes

The cornerstone of hispidin biosynthesis is the Hispidin Synthase (HispS) , which is classified as a type I polyketide synthase (PKS).[6] These fungal PKS enzymes are large, single proteins that contain multiple catalytic domains, each responsible for a specific step in the synthesis process.[5]

The domain architecture of HispS can differ between fungal species. For example, in bioluminescent fungi, the HispS typically has a domain structure of AMP-ACP-KS-AT-ACP.[6] In contrast, the HispS in some non-bioluminescent fungi may include additional domains like a ketoreductase (KR) and a dehydratase (DH).[6][7]

-

Adenylation (A) domain: Responsible for the selection and activation of the caffeic acid starter unit.

-

Acyl Carrier Protein (ACP) domain: Acts as a scaffold, tethering the growing polyketide chain during synthesis.

-

Ketosynthase (KS) domain: Catalyzes the crucial carbon-carbon bond formation during the condensation of the starter unit with malonyl-CoA.

-

Acyltransferase (AT) domain: Selects and loads the malonyl-CoA extender units onto the ACP domain.

Quantitative Production Data

The production of hispidin can vary significantly depending on the fungal species and the culture conditions employed. The following table summarizes some reported yields of hispidin.

| Fungal Species | Cultivation Method | Reported Hispidin Yield |

| Phellinus linteus | Mycelial culture in yeast-malt medium | Approximately 2.5 mg/mL[8] |

| Sanghuangporus sanghuang | Submerged culture with optimized medium | 3 mg/g[2] |

| Phellinus linteus strain 04 | Solid-state fermentation on pearl barley | 1.107 mg/g of mycelium and 199.76 mg/kg of pearl barley[9] |

Experimental Methodologies

The elucidation of the hispidin biosynthetic pathway has been achieved through a combination of classical biochemical techniques and modern molecular biology approaches.

Isotopic Labeling Studies

-

Purpose: To trace the metabolic origins of the carbon atoms in the hispidin molecule.

-

Protocol:

-

Cultures of a hispidin-producing fungus are supplemented with isotopically labeled precursors, such as ¹³C-labeled phenylalanine or ¹³C-labeled acetate.

-

Following incubation, hispidin is extracted from the fungal biomass or the culture medium.

-

The purified hispidin is then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

-

By determining the positions of the isotopic labels in the hispidin structure, researchers can deduce the precursor molecules. Such studies have confirmed that the styryl portion of hispidin is derived from phenylalanine via the phenylpropanoid pathway, while the pyrone ring is formed from acetate units through malonyl-CoA.[6]

-

Gene Function Characterization

-

Purpose: To identify and confirm the function of the genes responsible for hispidin biosynthesis, particularly the hispidin synthase gene.

-

Protocol:

-

Gene Identification: The genome of a hispidin-producing fungus is screened for genes that show sequence similarity to known polyketide synthase genes.

-

Heterologous Expression: The candidate hispidin synthase gene is inserted into a suitable expression vector and introduced into a non-producing host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. The production of hispidin in the engineered host confirms the function of the gene.

-

Gene Disruption: To further validate the gene's role in the native fungal producer, gene silencing techniques (e.g., RNA interference) or gene knockout methods (e.g., CRISPR-Cas9) can be employed. The loss or significant reduction of hispidin production in the modified fungus provides strong evidence for the gene's function.[6]

-

Below is a diagram illustrating a general workflow for the functional characterization of a hispidin synthase gene.

Regulatory Aspects and Future Directions

The production of hispidin in fungi is influenced by various factors, including the composition of the growth medium and the presence of environmental stressors.[10][11] It has been demonstrated that the addition of certain precursor molecules, such as tricetolatone (TL), can enhance the production of hispidin and its derivatives in Phellinus igniarius.[11][12]

Future research in this field is expected to focus on several key areas:

-

The identification and characterization of "tailoring" enzymes that modify the hispidin core structure to generate a wider diversity of natural products.

-

Unraveling the complex regulatory networks that govern the expression of the hispidin biosynthetic gene cluster.

-

Applying the principles of synthetic biology and metabolic engineering to develop microbial cell factories for the high-level production of hispidin and its valuable derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized production and safety evaluation of hispidin‐enriched Sanghuangporus sanghuang mycelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry in Fungal Bioluminescence: Theoretical Studies on Biosynthesis of Luciferin from Caffeic Acid and Regeneration of Caffeic Acid from Oxidized Luciferin [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome Analysis Reveals the Putative Polyketide Synthase Gene Involved in Hispidin Biosynthesis in Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Domain Truncation in Hispidin Synthase Orthologs from Non-Bioluminescent Fungi Does Not Lead to Hispidin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mushroomreferences.com [mushroomreferences.com]

- 9. researchgate.net [researchgate.net]

- 10. Screening for proteins related to the biosynthesis of hispidin and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening for proteins related to the biosynthesis of hispidin and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Hispidanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a novel asymmetric dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activities against various tumor cell lines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its isolation methodology, and cytotoxic effects. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a colorless crystalline solid.[1] It is a complex dimeric diterpenoid formed through a proposed intermolecular Diels-Alder reaction between a totarane-type and a labdane-type diterpenoid.[2]

Tabulated Physical and Chemical Data

| Property | Value | Reference |

| Appearance | Colorless crystals (from acetone) | [1] |

| Molecular Formula | C₄₂H₅₆O₆ | [1] |

| Molecular Weight | 656.4077 g/mol (calculated for C₄₂H₅₆O₆) | [1] |

| Optical Rotation | [α]²⁶D -169.7 (c 0.23, MeOH) | [1] |

| UV (MeOH) λmax (log ε) | 285.6 (3.45), 208.6 (4.58) nm | [1] |

| Infrared (KBr) νmax | 3432, 3085, 2962, 2929, 2867, 2847, 1803, 1738, 1700, 1647, 1612, 1587, 1461, 1368, 1226, 1127, 1028, 985, 942, 885, 816 cm⁻¹ | [1] |

| Mass Spectrometry (HREIMS) | m/z 656.4061 [M]⁺ | [1] |

Spectral Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1][3]

1.2.1. ¹H and ¹³C NMR Data

The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃. The detailed assignments are provided in the supplementary information of the source publication.

(Note: For the complete and detailed ¹H and ¹³C NMR data, readers are directed to the supporting information of the original publication by Huang et al. in Organic Letters, 2014, 16(13), 3552-5.)

Biological Activity

This compound has demonstrated significant cytotoxic effects against several human tumor cell lines.[1][3]

In Vitro Cytotoxicity

The cytotoxic activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

| Cell Line | IC₅₀ (μM) |

| SGC7901 (Human gastric adenocarcinoma) | 10.7 |

| SMMC7721 (Human hepatocellular carcinoma) | 9.8 |

| K562 (Human chronic myelogenous leukemia) | 13.7 |

Mitomycin C was used as a positive control in these assays.[1]

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated, many diterpenoids isolated from Isodon species are known to induce apoptosis in cancer cells.[4] The cytotoxic activity of structurally related compounds often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways.

Experimental Protocols

Isolation of this compound

The following is a summary of the experimental protocol for the isolation of this compound from the rhizomes of Isodon hispida.[1]

Cytotoxicity Assay

The in vitro cytotoxicity of this compound was determined using a standard MTT assay protocol.

Proposed Biosynthetic Pathway

This compound is an asymmetric dimeric diterpenoid. Its unique structure is proposed to be formed in nature via a hetero-Diels-Alder reaction between a labdane-type diterpenoid and a totarane-type diterpenoid precursor.[2]

Conclusion

This compound represents a structurally novel and biologically active natural product with significant potential for further investigation in the context of anticancer drug discovery. This technical guide consolidates the currently available data on its physicochemical properties and cytotoxic effects, providing a valuable resource for the scientific community. Further research is warranted to elucidate the detailed mechanism of action and to explore the structure-activity relationships of this promising dimeric diterpenoid.

References

- 1. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and cytotoxicity of diterpenoids from Isodon eriocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on Hispidanin B: Discovery and Historical Background

Notice to the Reader: Initial searches for "Hispidanin B" did not yield specific information on a compound with this designation. The majority of available scientific literature pertains to "Hispidanin A," a related diterpenoid. This guide will proceed by presenting the detailed information available for Hispidanin A, as it is the most relevant and closely related subject matter. It is plausible that "this compound" is a less common analogue, a newly discovered compound not yet widely documented, or a potential misnomer for Hispidanin A in some contexts. We will address the discovery, synthesis, and known characteristics of Hispidanin A based on current scientific publications.

Introduction to Hispidanin A

Hispidanin A is a complex diterpenoid natural product. Diterpenoids are a class of organic compounds composed of four isoprene units and are known for their diverse and potent biological activities. The intricate molecular architecture of Hispidanin A has made it a significant target for total synthesis by organic chemists, driving the development of novel synthetic methodologies. This guide provides a comprehensive overview of the discovery, synthetic approaches, and the underlying chemical principles of Hispidanin A.

Discovery and Historical Background

The primary focus of the available literature on the "Hispidanin" family of compounds has been on the synthetic challenges posed by Hispidanin A. Seminal work in this area includes the development of asymmetric total synthesis routes, which are critical for producing the molecule in a laboratory setting and enabling further biological study.

Key historical developments in the study of Hispidanin A are centered on its total synthesis. Researchers have explored various strategies to construct its complex polycyclic framework. Notably, the synthesis often involves key chemical reactions such as the Diels-Alder reaction, radical cascades, and cationic polyene cyclizations.[1]

Experimental Protocols & Synthetic Methodologies

The total synthesis of Hispidanin A has been a significant achievement in organic chemistry, showcasing advanced synthetic strategies. The methodologies employed provide a roadmap for constructing complex natural products.

Asymmetric Total Synthesis of Hispidanin A

A prominent synthetic route to Hispidanin A involves a multi-step sequence that establishes the core ring system and stereochemistry of the molecule.[2] An overview of a representative synthetic workflow is provided below.

Caption: General workflow for the asymmetric total synthesis of Hispidanin A.

Key Methodological Highlights:

-

Dienophile Synthesis: One approach utilizes commercially available (-)-sclareol to derive the totarane-type dienophile.[1] An alternative, second-generation synthesis employs an enantioselective cationic polyene cyclization to furnish this key intermediate.[1]

-

Diene Synthesis: The labdane-type diene counterpart is constructed from a natural precursor of Hispidanin A.[1] A key transformation in this sequence is an iron-catalyzed radical cascade based on hydrogen atom transfer.[1]

-

[4+2] Cycloaddition: The crucial Diels-Alder reaction, which unites the diene and dienophile fragments, is achieved under thermal conditions with excellent yield and selectivity.[1] The stereochemical outcome of this reaction is rationalized through DFT transition-state analysis.[1]

-

Post-Cycloaddition Modifications: Following the cycloaddition, a series of reactions, including reductions and functional group manipulations, are carried out to complete the synthesis of Hispidanin A. These steps may include the Barton-McCombie deoxygenation.[2]

Signaling Pathways and Biological Activity

While the primary focus of the provided search results is on the chemical synthesis of Hispidanin A, related classes of compounds, such as diterpenoid pyrones, are known to possess a wide range of biological activities. These activities can include preventing amyloid β (Aβ) aggregation and suppressing the activity of certain ion channels. The specific biological activities and signaling pathways modulated by Hispidanin A or a potential "this compound" are not detailed in the available literature.

Quantitative Data

Specific quantitative data for "this compound" is not available in the search results. For Hispidanin A, the quantitative data primarily relates to its synthesis, such as reaction yields and stereoselectivity, which are detailed in specialized chemical literature.[1]

Conclusion

The study of Hispidanin A has provided a fertile ground for the development and application of advanced synthetic organic chemistry. The asymmetric total synthesis of this complex natural product stands as a testament to the ingenuity of synthetic chemists. While information on a specific "this compound" is currently elusive, the methodologies developed for Hispidanin A lay a critical foundation for the synthesis and investigation of other members of this diterpenoid family. Future research will likely focus on elucidating the biological activities of these compounds, which will be greatly facilitated by the synthetic routes that have been established.

References

The Elusive Hispidanin B: A Search for Preliminary Biological Activity

Despite a comprehensive search of available scientific literature, no specific information has been found regarding the preliminary biological activity of a compound designated as Hispidanin B. Efforts to locate data on its mechanism of action, experimental protocols, or associated signaling pathways have been unsuccessful. The scientific databases and research articles reviewed do not contain any mention of a diterpenoid or any other chemical entity specifically named this compound.

This absence of information suggests several possibilities: "this compound" may be a very recently isolated compound that has not yet been characterized or reported in peer-reviewed literature; it could be a misnomer or a typographical error for a related compound; or it may not be a recognized chemical entity.

In contrast, the related compound, Hispidanin A , has been referenced in the context of its asymmetric synthesis. However, these studies focus on the chemical methodology to construct the molecule and do not provide details on its biological effects.

Without any foundational data on the biological properties of this compound, it is not possible to provide an in-depth technical guide as requested. Key components of such a guide, including quantitative data on biological effects, detailed experimental methodologies, and the elucidation of signaling pathways, are entirely contingent on the existence of primary research studies.

Researchers, scientists, and drug development professionals interested in this area may consider the following avenues:

-

Verification of the Compound Name: Double-checking the spelling and nomenclature is crucial to ensure the search for information is accurate.

-

Investigation of Related Compounds: Research into the biological activities of structurally similar compounds, such as other hispidanins or diterpenoids isolated from the same source, may provide preliminary insights.

-

Primary Research: If this compound is a novel discovery, conducting initial biological screenings would be the necessary first step to determine its potential activities.

Until such primary data becomes available, a technical guide on the preliminary biological activity of this compound cannot be constructed. The scientific community awaits the publication of any research that may shed light on this currently unknown compound.

Hispidanin B: An In-depth Technical Overview of a Novel Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B, a member of the ent-kaurane diterpenoid family of natural products, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its physicochemical properties, including solubility and stability, which are critical parameters for research and development. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the existing knowledge and provides general context based on its chemical class.

Physicochemical Properties

Understanding the solubility and stability of a compound is fundamental for its handling, formulation, and biological testing.

Solubility Profile

Detailed experimental data on the solubility of this compound in various solvents is not currently available in peer-reviewed literature. However, based on the general characteristics of ent-kaurane diterpenoids, a class of compounds known for their diverse structures and biological activities, some predictions can be made. A computational study on a large set of 570 ent-kaurane diterpenoids suggested that over 99% of these molecules are predicted to be water-soluble. The predicted physicochemical properties for this class of compounds, which may offer insights into this compound's behavior, include a molecular weight range of 288.47 to 626.82 g/mol , 0 to 8 hydrogen bond donors, and 1 to 11 hydrogen bond acceptors. These parameters suggest that while some degree of aqueous solubility might be expected, solubility in organic solvents is also likely to be significant, a common characteristic for molecules of this nature.

For practical laboratory applications, it is recommended that researchers perform initial solubility tests in a range of common solvents, such as dimethyl sulfoxide (DMSO), ethanol, methanol, and aqueous buffer systems at various pH values, to empirically determine the optimal solvent for their specific experimental needs.

Table 1: Predicted Physicochemical Properties of Ent-Kaurane Diterpenoids

| Property | Range |

| Molecular Weight ( g/mol ) | 288.47 - 626.82 |

| Hydrogen Bond Donors | 0 - 8 |

| Hydrogen Bond Acceptors | 1 - 11 |

| Rotatable Bonds | 0 - 11 |

| Topological Polar Surface Area (TPSA) (Ų) | 20.23 - 189.53 |

Note: This data represents a large class of ent-kaurane diterpenoids and may not be directly representative of this compound.

Stability Data

There is currently no specific information available regarding the stability of this compound under various conditions such as pH, temperature, and light exposure. For novel compounds like this compound, it is crucial to assess stability early in the research process. Standard stability-indicating assays, such as high-performance liquid chromatography (HPLC) analysis of the compound after exposure to stressed conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress), would be necessary to determine its degradation profile and shelf-life in different formulations.

Experimental Protocols

Due to the absence of published studies on the solubility and stability of this compound, this section provides a general methodology that can be adapted for the experimental determination of these properties.

Protocol for Solubility Determination

-

Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol, methanol, acetonitrile).

-

Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.

-

Solvent Addition: Add increasing volumes of the selected solvent to each vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: Visually inspect for undissolved material. For quantitative analysis, centrifuge the saturated solution to pellet any undissolved solid. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as HPLC-UV or mass spectrometry.

Protocol for Stability Assessment

-

Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be soluble and stable.

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

-

pH: Adjust the pH of aqueous solutions using hydrochloric acid (for acidic conditions) and sodium hydroxide (for basic conditions).

-

Temperature: Store solutions at different temperatures (e.g., refrigerated, room temperature, elevated temperatures).

-

Light: Expose solutions to controlled UV and visible light.

-

Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

Analysis: Analyze the concentration of the parent compound (this compound) and the appearance of any degradation products at each time point using a stability-indicating HPLC method.

Signaling Pathways

Currently, there is no published research identifying or describing the specific signaling pathways modulated by this compound. Elucidating the mechanism of action and identifying the molecular targets of this compound will be a critical next step in understanding its biological significance and therapeutic potential.

Conclusion

This compound is a novel ent-kaurane diterpenoid with potential for further scientific investigation. This guide highlights the current gap in knowledge regarding its specific solubility and stability profiles. The provided general experimental protocols offer a starting point for researchers to systematically characterize these crucial physicochemical properties. Future studies are essential to not only determine these parameters but also to uncover the biological activities and associated signaling pathways of this compound, which will ultimately define its potential as a therapeutic agent or research tool.

In Silico Prediction of Novel Natural Product Targets: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of novel therapeutics from natural products. This technical guide provides a comprehensive overview of an integrated in silico and experimental workflow for the rapid and efficient prediction and validation of protein targets for novel bioactive compounds. Using the dimeric diterpenoid Hispidanin A as a representative example of a complex natural product, this document outlines a systematic approach, from initial computational screening to definitive experimental validation. Detailed methodologies for key in silico techniques, including pharmacophore modeling, molecular docking, and network pharmacology, are presented alongside protocols for essential experimental validation assays such as Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Western Blotting. All quantitative data are summarized in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction

Natural products are a rich source of structurally diverse and biologically active molecules that have historically been a cornerstone of drug discovery. However, elucidating the mechanism of action, particularly the direct molecular targets of these compounds, remains a significant challenge. Traditional methods for target identification can be laborious and time-consuming. In silico approaches offer a powerful and cost-effective alternative to rapidly generate hypotheses about the potential protein targets of a novel natural product, thereby streamlining the drug discovery pipeline.[1][2][3]

This guide details a robust workflow for the in silico prediction of protein targets for a novel natural product, exemplified by Hispidanin A, a dimeric diterpenoid isolated from the rhizomes of Isodon hispida.[4] The workflow integrates several computational techniques to build a consensus-based list of putative targets, which are then prioritized for experimental validation.

The In Silico Target Prediction Workflow

The overall workflow for predicting and validating the targets of a novel natural product like Hispidanin A is a multi-step process that begins with the compound's structure and culminates in experimental verification of its interaction with predicted protein targets.

Caption: Overall workflow for in silico target prediction and experimental validation.

In Silico Methodologies: Experimental Protocols

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[5][6] This can be performed using ligand-based or structure-based approaches.

Protocol for Ligand-Based Pharmacophore Modeling:

-

Conformational Analysis: Generate a diverse set of low-energy 3D conformers of Hispidanin A using computational chemistry software (e.g., MOE, Discovery Studio).

-

Feature Identification: Identify key pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings within the conformers.

-

Model Generation: Utilize software (e.g., PharmaGist, LigandScout) to align the conformers and generate a set of common-feature pharmacophore models.

-

Database Screening: Use the generated pharmacophore models as queries to screen 3D compound databases (e.g., ZINC, PubChem) to identify molecules with similar pharmacophoric features. The targets of the identified molecules are considered potential targets for Hispidanin A.

Protocol for Structure-Based Pharmacophore Modeling:

-

Target Selection: Select a known protein target with a bound ligand that has a similar mechanism of action or structural features to what is hypothesized for Hispidanin A.

-

Interaction Analysis: Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and its co-crystallized ligand using software like LigPlot+ or Discovery Studio Visualizer.

-

Pharmacophore Generation: Based on these interactions, generate a pharmacophore model that represents the key features required for binding to the active site.

-

Virtual Screening: Screen a 3D conformational database of Hispidanin A against the generated pharmacophore model to assess its fit.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] Reverse docking, in particular, screens a single ligand against a library of protein structures.

Protocol for Reverse Molecular Docking:

-

Ligand Preparation: Prepare the 3D structure of Hispidanin A, including generating conformers and assigning appropriate protonation states and charges.

-

Receptor Library Preparation: Prepare a library of 3D protein structures from the Protein Data Bank (PDB). This can be a curated library of known drug targets or a broader representation of the human proteome. Preparation includes removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, GOLD, Glide) to dock Hispidanin A into the binding site of each protein in the library.[7]

-

Scoring and Ranking: Score the docking poses based on the software's scoring function, which estimates the binding affinity (e.g., in kcal/mol). Rank the proteins based on their docking scores to identify the most probable targets.

Network Pharmacology

Network pharmacology analyzes the complex interactions between drugs, targets, and biological pathways, providing a systems-level understanding of a compound's mechanism of action.[9][10][11]

Protocol for Network Pharmacology Analysis:

-

Putative Target Collection: Compile a list of putative targets for Hispidanin A from pharmacophore modeling, molecular docking, and literature searches on similar compounds.

-

Protein-Protein Interaction (PPI) Network Construction: Use databases such as STRING and BioGRID to construct a PPI network of the putative targets.

-

Network Analysis: Analyze the topology of the PPI network to identify key nodes (hub proteins) and modules (clusters of highly interconnected proteins).

-

Pathway Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the putative targets and their interacting partners using tools like DAVID or Metascape to identify significantly enriched biological processes and signaling pathways.

Caption: Logical flow of a network pharmacology analysis.

Data Presentation: Summarizing In Silico Predictions

All quantitative data from the in silico predictions should be summarized in a clear and structured table to facilitate comparison and prioritization of putative targets for experimental validation.

| Putative Target | Docking Score (kcal/mol) | Pharmacophore Fit Score | Network Centrality (Degree) | Associated Pathway(s) | Consensus Rank |

| Protein Kinase A | -9.8 | 0.85 | 112 | cAMP signaling | 1 |

| Cyclooxygenase-2 | -9.5 | 0.79 | 85 | Prostaglandin synthesis | 2 |

| TNF-alpha | -9.2 | N/A | 150 | Inflammatory signaling | 3 |

| B-cell lymphoma 2 | -8.9 | 0.81 | 98 | Apoptosis | 4 |

| ... (additional targets) | ... | ... | ... | ... | ... |

Experimental Validation: Methodologies

The top-ranked putative targets from the in silico analysis should be subjected to experimental validation to confirm direct binding and cellular target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of a ligand (Hispidanin A) to a target protein immobilized on a sensor surface, providing quantitative information on binding affinity and kinetics.[12][13][14][15]

Protocol for SPR Analysis:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Ligand Preparation: Prepare a series of concentrations of Hispidanin A in a suitable running buffer.

-

Binding Analysis: Inject the different concentrations of Hispidanin A over the sensor chip surface and record the binding response (in Response Units, RU) over time.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.[16][17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol for CETSA:

-

Cell Treatment: Treat cultured cells with either Hispidanin A or a vehicle control for a defined period.

-

Heat Treatment: Aliquot the treated cell lysates and heat them at a range of different temperatures.

-

Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western Blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Hispidanin A indicates target engagement.

Western Blotting

Western blotting is used to detect the target protein in the soluble fraction from the CETSA experiment and to investigate the downstream effects of target engagement on signaling pathways.[19][20]

Protocol for Western Blotting:

-

SDS-PAGE: Separate the proteins in the soluble fractions from the CETSA experiment by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative amount of the target protein.

Case Study: Potential Signaling Pathway of Hispidanin A

Based on the in silico predictions, a hypothesized signaling pathway that may be modulated by Hispidanin A can be visualized. For instance, if TNF-alpha is a predicted target, the following diagram illustrates its role in the NF-κB signaling pathway.

Caption: Hypothesized modulation of the NF-κB signaling pathway by Hispidanin A.

Conclusion

The integration of in silico prediction methods with experimental validation provides a powerful and efficient strategy for identifying the molecular targets of novel natural products. This guide has outlined a comprehensive workflow, from computational screening to experimental confirmation, using Hispidanin A as a representative example. By following these detailed methodologies, researchers can accelerate the elucidation of the mechanisms of action of bioactive natural products, thereby facilitating their development as novel therapeutic agents.

References

- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction[v1] | Preprints.org [preprints.org]

- 4. Bioinspired Asymmetric Synthesis of Hispidanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology | PLOS One [journals.plos.org]

- 10. Trends and Pitfalls in the Progress of Network Pharmacology Research on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Network Pharmacological Analysis of a New Herbal Combination Targeting Hyperlipidemia and Efficacy Validation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. denovobiolabs.com [denovobiolabs.com]

- 13. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nicoyalife.com [nicoyalife.com]

- 15. criver.com [criver.com]

- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. CETSA [cetsa.org]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Hispidanin B: A Comprehensive Spectroscopic and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Hispidanin B, a novel asymmetric dimeric diterpenoid. The information presented is collated from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This compound has demonstrated significant cytotoxic activities against various tumor cell lines, making it a compound of interest for further investigation.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Ultraviolet (UV) and Mass Spectrometry (MS), as well as the detailed assignments from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Appearance | Colorless needles |

| Molecular Formula | C₄₀H₅₄O₅ |

| Molecular Weight | 618.85 g/mol |

| UV (MeOH) λmax (log ε) | 204 (4.52), 230 (4.11), 284 (3.75) nm |

| HR-ESI-MS (m/z) | 619.4044 [M + H]⁺ (calculated for C₄₀H₅₅O₅, 619.4044) |

Table 2: ¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.19 | dd | 12.0, 1.8 |

| 2α | 1.65 | m | |

| 2β | 1.55 | m | |

| 3α | 1.75 | m | |

| 3β | 1.48 | m | |

| 5 | 1.42 | dd | 12.0, 1.8 |

| 6α | 2.65 | dd | 12.6, 6.6 |

| 6β | 2.55 | dd | 12.6, 7.2 |

| 7 | 4.68 | t | 2.4 |

| 11 | 3.15 | sept | 6.6 |

| 14 | 6.88 | s | |

| 15 | 2.25 | s | |

| 16 | 1.25 | d | 6.6 |

| 17 | 1.24 | d | 6.6 |

| 18 | 0.95 | s | |

| 19 | 0.92 | s | |

| 20 | 1.18 | s | |

| 1' | 1.88 | m | |

| 2'α | 1.58 | m | |

| 2'β | 1.45 | m | |

| 3'α | 1.70 | m | |

| 3'β | 1.35 | m | |

| 5' | 1.15 | m | |

| 6'α | 1.80 | m | |

| 6'β | 1.68 | m | |

| 7' | 3.85 | dd | 11.4, 4.2 |

| 11' | 5.35 | t | 7.2 |

| 14' | 4.65 | d | 7.2 |

| 15' | 1.68 | s | |

| 16' | 0.88 | t | 7.8 |

| 17' | 0.85 | s | |

| 18' | 0.82 | s | |

| 19' | 0.90 | d | 6.6 |

| 20' | 1.10 | s |

Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 38.5 | 1' | 39.1 |

| 2 | 19.2 | 2' | 18.5 |

| 3 | 41.8 | 3' | 42.1 |

| 4 | 33.5 | 4' | 33.3 |

| 5 | 50.5 | 5' | 55.8 |

| 6 | 28.9 | 6' | 22.1 |

| 7 | 68.2 | 7' | 78.5 |

| 8 | 135.2 | 8' | 142.5 |

| 9 | 145.8 | 9' | 52.3 |

| 10 | 38.1 | 10' | 37.5 |

| 11 | 26.8 | 11' | 120.1 |

| 12 | 125.4 | 12' | 138.5 |

| 13 | 148.2 | 13' | 165.2 |

| 14 | 118.1 | 14' | 58.5 |

| 15 | 21.1 | 15' | 12.5 |

| 16 | 22.8 | 16' | 14.1 |

| 17 | 22.8 | 17' | 16.5 |

| 18 | 33.2 | 18' | 21.5 |

| 19 | 21.8 | 19' | 15.8 |

| 20 | 18.2 | 20' | 17.5 |

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures. The following sections provide a detailed methodology for the key experiments performed.

Plant Material and Extraction

The rhizomes of Isodon hispida were collected, air-dried, and powdered. The powdered plant material was then extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was subjected to a multi-step chromatographic purification process. This involved sequential column chromatography over silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

UV Spectroscopy: The UV spectrum was recorded on a spectrophotometer using methanol (MeOH) as the solvent.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a mass spectrometer to determine the accurate mass and molecular formula.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 600 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.16), and coupling constants (J) are in Hertz (Hz).

Visualized Workflows and Pathways

To better illustrate the processes and relationships involved in the study of this compound, the following diagrams have been generated using Graphviz.

Caption: Isolation and structure elucidation workflow for this compound.

Caption: Logical relationship of this compound's properties and potential.

A Technical Guide to Hispidanin B for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hispidanin B, a natural product with potential applications in cancer research. The document details its commercial availability, physicochemical properties, and known biological activities. Furthermore, it offers detailed experimental protocols and explores potential signaling pathways for future research, based on its reported cytotoxicity and the activities of structurally related compounds.

Commercial Availability and Physicochemical Properties

This compound is a diterpenoid compound extracted from the rhizomes of Isodon hispida. It is available for research purposes from several commercial suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Quantity |

| BOC Sciences | NP1614 | --- | 1 mg |

| CymitQuimica | BP-SBP02243 | 95%~99% | Inquire |

| MedChemExpress | HY-133223 | --- | Inquire |

| GlpBio | GF10898 | >95.00% | Inquire |

| BioBioPha | --- | --- | Inquire |

| Sichuan Wei Keqi Biological Technology | --- | --- | Inquire |

| Shanghai YuanYe Biotechnology | --- | --- | Inquire |

| Shanghai Bohu Biotechnology | --- | --- | Inquire |

| Beijing PUXI Technology | --- | --- | Inquire |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1616080-84-2 |

| Molecular Formula | C₄₂H₅₆O₆ |

| Molecular Weight | 656.89 g/mol |

| Appearance | Solid |

| Storage | 2-8°C |

Chemical Structure and Relationship to Hispidin

This compound is a complex diterpenoid. It is important to distinguish it from Hispidin, a structurally different phenolic compound also found in natural sources. While both are natural products, their core structures are distinct, suggesting different biosynthetic pathways and potentially different biological activities.

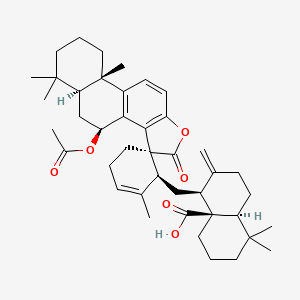

Figure 1: Chemical Structure of this compound

Figure 2: Chemical Structure of Hispidin

Known Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. The available data on its half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 9.8 |

| K562 | Chronic Myelogenous Leukemia | 13.7 |

| SGC-7901 | Gastric Adenocarcinoma | 10.7 |

Suggested Experimental Protocols for Further Research

Given the cytotoxic profile of this compound, further investigation into its mechanism of action is warranted. The following are detailed protocols for assessing its impact on cell viability and apoptosis, common mechanisms of action for cytotoxic compounds isolated from Isodon species.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Human cancer cell lines (e.g., SMMC-7721, K562, SGC-7901)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound.

Investigation of Apoptosis: Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

-

This compound-treated and untreated cell lysates

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with this compound for a specified time, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control.

Potential Signaling Pathways for Investigation

Research on other diterpenoids isolated from Isodon species suggests that their cytotoxic and anti-cancer effects are often mediated through the modulation of key signaling pathways. Based on this, the following pathways are proposed as primary candidates for investigation in relation to this compound's mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis.

Caption: The PI3K/Akt signaling pathway is activated by growth factors, leading to cell survival and proliferation.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.

Caption: The MAPK/ERK pathway is a key regulator of gene expression involved in cell proliferation and survival.

Conclusion

This compound is a commercially available natural product with demonstrated cytotoxic activity against several cancer cell lines. This technical guide provides a foundation for researchers to further investigate its therapeutic potential. The suggested experimental protocols and potential signaling pathways offer a roadmap for elucidating its mechanism of action, which is a critical step in the drug development process. Further research into this compound and related compounds from Isodon hispida may lead to the discovery of novel anti-cancer agents.

References

Methodological & Application

Unraveling Hispidanin B: A Methodological Void in Natural Product Extraction

Despite a thorough review of scientific literature, no specific protocol for the extraction of a compound identified as "Hispidanin B" from plant sources has been found. Similarly, details regarding its plant origins, quantitative yield data, and specific biological signaling pathways remain elusive. The current body of scientific research predominantly focuses on a related compound, Hispidanin A, and other phytochemicals, leaving a notable knowledge gap concerning this compound.

This absence of information prevents the development of a detailed application note and protocol as initially intended. The scientific community has yet to publish research detailing the isolation and characterization of this compound, its physicochemical properties, or its potential biological activities.

For researchers, scientists, and drug development professionals interested in this area, the focus must first be on the foundational discovery and characterization of this putative compound. Future research would need to address the following fundamental questions:

-

Identification of Plant Sources: Which plant species, genus, or family produces this compound?

-

Chemical Characterization: What is the precise chemical structure of this compound? This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

-

Development of Extraction Protocols: Once a plant source is identified, methodologies for efficient extraction and purification would need to be established. This would involve screening various solvents and chromatographic techniques.

-

Biological Activity Screening: Following successful isolation, this compound would need to be screened for various biological activities to understand its therapeutic potential.

Given the lack of specific data on this compound, we are unable to provide the requested detailed protocols, data tables, or signaling pathway diagrams. Researchers are encouraged to consult literature on the extraction of related diterpenoids or phytochemicals from similar plant families as a potential starting point for developing a novel extraction method for this compound, should a natural source be identified.

The following conceptual workflow illustrates a general approach that could be adapted for the discovery and extraction of a novel natural product like this compound.

Figure 1. A conceptual workflow for the discovery, extraction, and evaluation of a novel plant-derived compound such as this compound.

It is imperative for the scientific community to first report on the existence and fundamental properties of this compound before detailed extraction and application protocols can be developed.

Application Notes and Protocols for the Laboratory Synthesis of Hispidanin A

Note on Nomenclature: Initial searches for "Hispidanin B" did not yield a known compound with this specific designation. The available scientific literature extensively covers the synthesis and biological activity of a closely related and structurally significant compound, Hispidanin A . It is presumed that the intended topic of interest is Hispidanin A. These application notes and protocols, therefore, detail the laboratory synthesis of Hispidanin A.

Introduction

Hispidanin A is a dimeric diterpenoid natural product that has garnered significant interest from the scientific community due to its complex molecular architecture and potential biological activities. Its synthesis presents a considerable challenge, requiring a sophisticated and strategic approach. This document provides a detailed overview of the asymmetric total synthesis of Hispidanin A, drawing from the methodologies developed by Deng et al. and Cao et al. The synthesis is characterized by a convergent strategy, culminating in a key biomimetic Diels-Alder reaction to construct the core structure. These notes are intended for researchers, scientists, and drug development professionals engaged in complex molecule synthesis and natural product chemistry.

Synthetic Strategy Overview

The asymmetric total synthesis of Hispidanin A is achieved through a convergent approach, involving the independent synthesis of two key fragments: a labdane-type diene and a totarane-type dienophile. These fragments are then coupled in a biomimetic [4+2] cycloaddition (Diels-Alder reaction) to furnish the complete carbon skeleton of Hispidanin A.

Key Features of the Synthetic Route:

-

Asymmetric Synthesis: The synthesis employs chiral starting materials and stereoselective reactions to achieve the desired enantiomer of Hispidanin A.

-

Convergent Approach: The independent synthesis of two complex fragments improves overall efficiency and allows for modularity.

-

Biomimetic Diels-Alder Reaction: The final carbon-carbon bond formation mimics a potential biosynthetic pathway, highlighting the elegance of the synthetic design.

-

Radical Cascade Reaction: An iron-catalyzed radical cascade is a crucial step in the formation of the labdane-type diene.

Experimental Protocols

The following protocols are adapted from the supplementary information of the peer-reviewed publications by Deng et al. (2017) and Cao et al. (2018).

Synthesis of the Labdane-type Diene

The synthesis of the labdane-type diene is a multi-step process. A key transformation is an iron-catalyzed radical cascade reaction.

Protocol for Iron-Catalyzed Radical Cascade:

-

Reaction Setup: To a solution of the acyclic precursor (1.0 equivalent) in a suitable solvent (e.g., degassed ethanol), add Fe(acac)₃ (0.1 equivalents) and PhSiH₃ (2.0 equivalents).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the labdane-type diene.

Synthesis of the Totarane-type Dienophile

The synthesis of the totarane-type dienophile also involves multiple steps, starting from a commercially available chiral building block.

Key [4+2] Cycloaddition (Diels-Alder Reaction)

This is the crucial step where the two fragments are combined to form the core structure of Hispidanin A.

Protocol for Diels-Alder Reaction:

-

Reactant Preparation: Dissolve the labdane-type diene (1.0 equivalent) and the totarane-type dienophile (1.2 equivalents) in a high-boiling point solvent (e.g., toluene or o-xylene).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 180 °C) in a sealed tube for the required duration (e.g., 24-48 hours). Monitor the reaction progress by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel with a suitable eluent system to isolate Hispidanin A.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of Hispidanin A, including reaction yields and diastereoselectivity.

| Step | Reaction | Yield (%) | Diastereomeric Ratio (d.r.) |

| Fragment 1 Synthesis | Iron-Catalyzed Radical Cascade | 75 | N/A |

| Fragment 2 Synthesis | Multi-step synthesis | - | - |

| Coupling | Diels-Alder Reaction | 81 | >20:1 |

| Final Steps | Deprotection and Oxidation | - | - |

Note: Yields and diastereomeric ratios are approximate and may vary based on experimental conditions. "N/A" indicates that diastereoselectivity is not applicable for that specific step. Data for multi-step sequences are not individually listed.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of Hispidanin A.

Caption: Overall synthetic workflow for Hispidanin A.

Proposed Biological Signaling Pathway

While the specific signaling pathways affected by Hispidanin A are still under investigation, studies on the related compound, hispidin, suggest potential mechanisms of action in cancer cells. Hispidin has been shown to induce apoptosis and ferroptosis through the modulation of the PI3K/AKT and MAPK signaling pathways.[1] The following diagram illustrates a plausible signaling pathway that may be targeted by Hispidanin A, based on the activity of hispidin.

Caption: Proposed signaling pathway of Hispidanin A in cancer cells.

References

Application Notes and Protocols for Hesperidin in Cell Culture Experiments